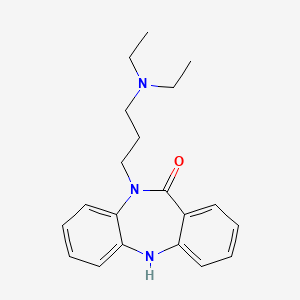![molecular formula C20H18O6 B13829451 (3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ErythrininG is a chemical compound that belongs to the class of erythrina alkaloids. These alkaloids are known for their diverse biological activities, including neuromuscular blocking properties. ErythrininG is derived from species of the Erythrina plant, which has been traditionally used for its medicinal properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ErythrininG involves several steps, starting from the extraction of alkaloids from Erythrina species. The key steps include:
Extraction: Alkaloids are extracted from the plant material using solvents such as methanol or ethanol.
Isolation: The crude extract is subjected to chromatographic techniques to isolate ErythrininG.
Purification: Further purification is achieved using recrystallization or other purification methods.
Industrial Production Methods
Industrial production of ErythrininG follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment.
Automated chromatography: For efficient isolation and purification.
Quality control: Ensuring the purity and consistency of the final product through rigorous testing.
化学反应分析
Types of Reactions
ErythrininG undergoes various chemical reactions, including:
Oxidation: ErythrininG can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxidized derivatives of ErythrininG.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted ErythrininG compounds.
科学研究应用
ErythrininG has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactions.
Biology: Investigated for its neuromuscular blocking properties and potential therapeutic uses.
Medicine: Explored for its potential in treating conditions like muscle spasms and other neuromuscular disorders.
Industry: Used in the development of pharmaceuticals and other chemical products.
作用机制
ErythrininG exerts its effects by interacting with specific molecular targets in the body. The primary mechanism involves:
Binding to receptors: ErythrininG binds to nicotinic acetylcholine receptors at the neuromuscular junction.
Inhibition of neurotransmission: This binding inhibits the transmission of nerve impulses, leading to muscle relaxation.
Pathways involved: The inhibition of acetylcholine release and subsequent muscle contraction.
相似化合物的比较
ErythrininG is compared with other erythrina alkaloids, such as:
Erythroidine: Similar neuromuscular blocking properties but different potency.
Erythramine: Shares structural similarities but has distinct pharmacological effects.
Erythraline: Another erythrina alkaloid with unique biological activities.
Uniqueness
ErythrininG stands out due to its specific binding affinity and potency in neuromuscular blocking, making it a valuable compound for research and therapeutic applications.
属性
分子式 |
C20H18O6 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one |
InChI |
InChI=1S/C20H18O6/c1-20(2)16(23)7-12-14(22)8-15-17(19(12)26-20)18(24)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-23H,7H2,1-2H3/t16-/m1/s1 |
InChI 键 |
HFVFEMFAVPWVDX-MRXNPFEDSA-N |
手性 SMILES |
CC1([C@@H](CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C |
规范 SMILES |
CC1(C(CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




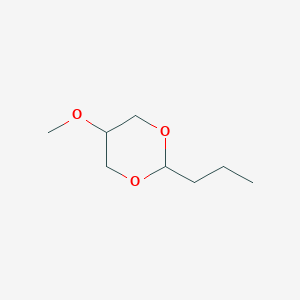
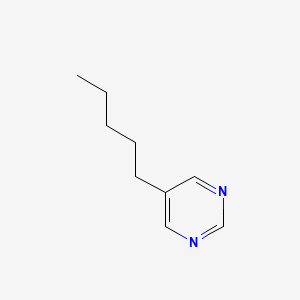


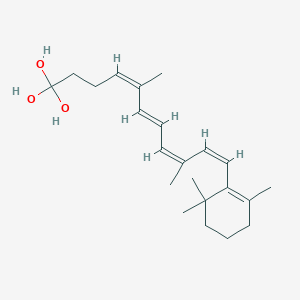
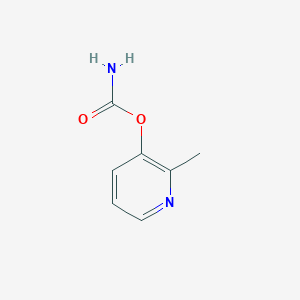

![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)

![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
